molecular formula C14H13BrN2O3 B4239257 (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine

(5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine

Cat. No. B4239257
M. Wt: 337.17 g/mol
InChI Key: JYGFLSJYKHORLN-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine, also known as BMBN, is a chemical compound that has been widely studied for its potential applications in scientific research. BMBN is a member of the family of nitrobenzyl derivatives, which have been shown to possess a variety of biological activities. In

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and its target molecule. This covalent bond can result in changes to the target molecule's structure or function, leading to the observed biological effects.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antitumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine in lab experiments is its fluorescent properties, which allow for easy visualization of biological processes. Additionally, its covalent bonding mechanism can allow for the creation of specific and targeted modifications to biological molecules. However, one limitation of using (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine. One area of interest is the development of more specific and targeted modifications to biological molecules using (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine. Additionally, the creation of new photoresponsive materials using (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine could have potential applications in areas such as drug delivery and tissue engineering. Further research is also needed to fully understand the mechanism of action of (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine and its potential applications in other areas of scientific research.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine has been shown to have potential applications in a variety of scientific research areas. One such area is the development of fluorescent probes for imaging biological systems. (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine can be used as a fluorophore in combination with other molecules, allowing for the visualization of specific biological processes such as protein-protein interactions and enzyme activity.
Another area of research where (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine has shown promise is in the development of photoresponsive materials. (5-bromo-2-methoxybenzyl)(3-nitrophenyl)amine can be incorporated into polymers or other materials, allowing for the creation of materials that can be controlled using light. This has potential applications in areas such as drug delivery and tissue engineering.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-14-6-5-11(15)7-10(14)9-16-12-3-2-4-13(8-12)17(18)19/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGFLSJYKHORLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methoxybenzyl)-3-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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